molecular formula C8H12O4 B13839904 3-(Carboxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

3-(Carboxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B13839904
M. Wt: 172.18 g/mol
InChI Key: LTOCWJJBRJUVNV-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by carboxylation. One common method involves the reaction of 2,2-dimethylcyclopropane with a carboxylating agent under controlled conditions to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

3-(Carboxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropane ring may also interact with hydrophobic regions of biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopropane-1-carboxylic acid: Lacks the carboxymethyl group, making it less versatile in chemical reactions.

    3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group, leading to different reactivity and applications.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3-(carboxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-8(2)4(3-5(9)10)6(8)7(11)12/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

LTOCWJJBRJUVNV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)CC(=O)O)C

Origin of Product

United States

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